Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate
Overview
Description
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate, also known as M5MOC, is an organic compound with a molecular formula of C10H10O4. It is a derivative of the benzoxazole family of compounds, which are known for their diverse biological activities. M5MOC has been the subject of numerous studies in recent years due to its potential applications in various fields, including scientific research, drug discovery, and biochemistry.
Scientific Research Applications
Antiallergic Activity
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate derivatives have been explored for their potential antiallergic properties. In a study by Buckle et al. (1983), certain compounds with similar structural features were evaluated for antiallergic activity using the rat passive cutaneous anaphylaxis screen. Compounds with modifications at specific positions demonstrated significant potency in inhibiting allergic reactions, showcasing the potential of these derivatives in antiallergic research (Buckle, Outred, Rockell, Smith, & Spicer, 1983).
Synthetic Applications
The compound and its analogs have been utilized in the synthesis of various heterocyclic structures. Melo et al. (2004) reported on the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, highlighting the versatility of these compounds in complex organic syntheses (Melo, Santos, Gonsalves, Paixão, & Beja, 2004).
Pharmaceutical Research
The structure of Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate lends itself to modifications that can yield compounds with potential pharmaceutical applications. For example, Suga et al. (1994) demonstrated the synthesis of 2-oxazoline-4-carboxylates with potential biological significance (Suga, Fujieda, Hirotsu, & Ibata, 1994).
properties
IUPAC Name |
methyl 5-methoxy-2-oxo-3H-1,3-benzoxazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-5-3-6(9(12)15-2)8-7(4-5)11-10(13)16-8/h3-4H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJGWNRLXGIMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)NC(=O)O2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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